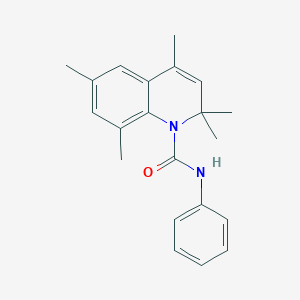![molecular formula C17H16N2O2S2 B5767786 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole, also known as PFT-α, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. PFT-α has been shown to inhibit p53-mediated apoptosis and has been studied in various disease models, including cancer, ischemic injury, and neurodegenerative diseases.
Mecanismo De Acción
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα inhibits p53-mediated apoptosis by binding to the p53 DNA-binding domain and preventing its transcriptional activity. This results in the downregulation of pro-apoptotic genes and the upregulation of anti-apoptotic genes, leading to cell survival. 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has also been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been shown to have various biochemical and physiological effects in different disease models. In cancer research, 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been shown to enhance the efficacy of chemotherapy by reducing apoptosis in normal cells and increasing apoptosis in cancer cells. In ischemic injury, 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been shown to reduce infarct size and improve functional recovery by reducing oxidative stress and inflammation. In neurodegenerative diseases, 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been shown to protect against neurotoxicity and improve cognitive function by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα in lab experiments is its high potency and specificity. 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been shown to inhibit p53-mediated apoptosis at nanomolar concentrations, making it a valuable tool for studying the role of p53 in various disease models. However, one of the limitations of using 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα research. One area of interest is the development of more potent and selective p53 inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα in other disease models, such as autoimmune diseases and infectious diseases. Finally, the development of novel drug delivery systems that can improve the bioavailability and pharmacokinetics of 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα is also an area of interest for future research.
Conclusion
In conclusion, 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been shown to inhibit p53-mediated apoptosis and has been studied in various disease models, including cancer, ischemic injury, and neurodegenerative diseases. 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has various biochemical and physiological effects in different disease models and has advantages and limitations for lab experiments. There are several future directions for 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα research, including the development of more potent and selective p53 inhibitors, investigation of the role of 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα in other disease models, and the development of novel drug delivery systems.
Métodos De Síntesis
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα can be synthesized using a multi-step process that involves the reaction of 2-aminobenzenethiol with 4-bromobenzenesulfonyl chloride in the presence of a base, followed by a reaction with pyrrolidine and a final cyclization step. The purity of the final product can be achieved through recrystallization and purification using various chromatography techniques.
Aplicaciones Científicas De Investigación
2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been extensively studied in various disease models, including cancer, ischemic injury, and neurodegenerative diseases. In cancer research, 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been shown to inhibit p53-mediated apoptosis and enhance the efficacy of chemotherapy in various cancer cell lines. In ischemic injury, 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been shown to reduce cell death and improve functional recovery in animal models of stroke and myocardial infarction. In neurodegenerative diseases, 2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazoleα has been shown to protect against neurotoxicity and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21,19-11-3-4-12-19)14-9-7-13(8-10-14)17-18-15-5-1-2-6-16(15)22-17/h1-2,5-10H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTHUCDSLPUXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]-1,3-benzothiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5767704.png)



![N-(2,6-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5767741.png)






![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5767787.png)
![3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5767802.png)
![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)